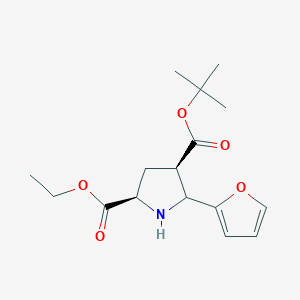
4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid, also known as CPDC, is a heterocyclic compound that belongs to the class of pyridazine carboxylic acids. It is a carboxylic acid derivative and can be used as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of 4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid involves several steps. One millimole of tricyanopyridine and 1.2 mmol of iodopropane were dissolved in 20 mL of acetonitrile, refluxed for 15 h, and the 3-cyano-1-propylpyridin-1-ium was obtained after vacuum filtration. The product of the previous step (1 mmol) was dissolved in 40 mL acetone, and then 2 mmol phenyl magnesium bromide was added drop by drop under the condition of avoiding light .Molecular Structure Analysis
The molecular formula of 4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid is C11H7ClN2O3. The crystal structure of a similar compound, 6-oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carbonitrile, has been determined to be orthorhombic, with a = 7.6510 (15) Å, b = 11.465 (2) Å, c = 14.526 (3) Å, V = 1274.2 (4) Å 3, Z = 4 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid include the reaction of tricyanopyridine with iodopropane, followed by the reaction of the resulting product with phenyl magnesium bromide .Physical And Chemical Properties Analysis
The physical form of 4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid is solid . The molecular weight is 250.64.Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-6-oxo-1-phenylpyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3/c12-8-6-9(15)14(13-10(8)11(16)17)7-4-2-1-3-5-7/h1-6H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIMCBIDXRPLPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2386223.png)




![7-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2386229.png)
![2-Chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide](/img/structure/B2386230.png)

![6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2386233.png)


![2-[(4-Bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2386237.png)
![3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2386243.png)
![2-Methoxyethyl 6-bromo-2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2386244.png)